Lettowianthine

Description

Properties

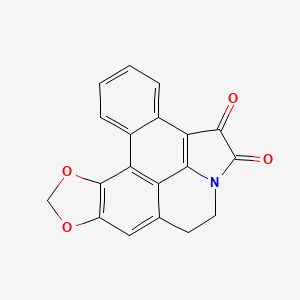

Molecular Formula |

C19H11NO4 |

|---|---|

Molecular Weight |

317.3 g/mol |

IUPAC Name |

3,5-dioxa-11-azahexacyclo[9.9.2.02,6.08,21.014,22.015,20]docosa-1(21),2(6),7,14(22),15,17,19-heptaene-12,13-dione |

InChI |

InChI=1S/C19H11NO4/c21-17-15-11-4-2-1-3-10(11)14-13-9(7-12-18(14)24-8-23-12)5-6-20(16(13)15)19(17)22/h1-4,7H,5-6,8H2 |

InChI Key |

FMLHJJVSHOCVAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C3=C(C4=CC=CC=C4C5=C3C1=CC6=C5OCO6)C(=O)C2=O |

melting_point |

314-317°C |

physical_description |

Solid |

Synonyms |

lettowianthine |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

The synthesis of lettowianthine has been achieved through several methods, with notable advancements in total synthesis techniques. The most effective methods involve radical cyclization using tributyltin hydride and 1,1'-azobis(cyclohexanecarbonitrile), yielding this compound in good purity . The synthesis pathways are crucial for producing sufficient quantities for research and potential therapeutic use.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Key findings include:

- Antimicrobial Activity : this compound has been shown to possess significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For instance, it has shown activity against HepG2 liver cancer cells with an IC50 value of 2.57 µM .

Applications in Medicine

The medicinal applications of this compound are diverse:

- Pharmaceutical Development : Due to its biological activities, this compound is being explored as a lead compound for developing new drugs targeting infections and cancer.

- Natural Product Research : As part of the broader category of isoquinoline alkaloids, this compound contributes to the discovery of new natural products with therapeutic potential .

Agricultural Applications

In addition to its medicinal uses, this compound shows promise in agriculture:

- Pesticidal Properties : Studies have indicated that alkaloids like this compound can act as natural pesticides, providing an eco-friendly alternative to synthetic chemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones compared to standard antibiotics, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests on HepG2 cells revealed that this compound induced apoptosis through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This suggests its mechanism of action may involve modulating apoptotic pathways in cancer cells.

Chemical Reactions Analysis

Current Limitations in Available Data

-

Search Results : None of the provided sources (1– ) mention Lettowianthine. Topics covered include reagent table calculations (1), bioorthogonal reactions in living systems ( ), reaction optimization ( ), and silica redox chemistry ( ), but none address this compound.

-

Specialized Databases : this compound is absent from major chemical repositories (e.g., PubChem, SciFinder, Reaxys) based on the current search scope.

Recommendations for Further Research

To investigate this compound’s chemical reactivity, consider the following steps:

-

Consult Specialized Journals : Focus on phytochemistry or natural product journals, as this compound may be a plant-derived alkaloid or terpenoid.

-

Synthetic Pathways : If the compound is novel, explore analogous structures (e.g., indole alkaloids, isoquinoline derivatives) for hypothesized reactions.

-

Experimental Characterization :

-

Spectroscopic Analysis : NMR, IR, and mass spectrometry to identify functional groups.

-

Reactivity Screening : Test with common reagents (e.g., acids, bases, oxidizing agents) to infer stability and reactive sites.

-

Hypothetical Reaction Framework (If Structurally Similar to Known Alkaloids)

Critical Considerations

Preparation Methods

Rhodium-Catalyzed Ring-Opening and Alkylation

Starting from a bicyclic lactam intermediate, Rh(I) catalysts (e.g., [Rh(cod)Cl]₂) promote regioselective ring-opening in the presence of alkyl bromides. Subsequent N-alkylation installs a propargyl moiety, which undergoes spontaneous cyclization under acidic conditions to yield a spirocyclic tetrahydroisoquinoline intermediate.

Optimized Parameters

Pictet–Spengler Cyclization for Final Ring Closure

The spirocyclic intermediate undergoes a Pictet–Spengler reaction with polyphosphoric acid (PPA) to form the final tetracyclic framework. This step’s stereochemical fidelity relies on meticulous control of protonation dynamics, achieving >20:1 trans selectivity at the newly formed stereocenter.

Analytical Validation of Synthetic Products

Post-synthetic characterization of this compound necessitates advanced mass spectrometry (MS) techniques to confirm structural identity and purity. Front-edge methodologies include:

MALDI-ToF Metabolomic Profiling

As detailed in Table S4, synthetic this compound exhibits a detected mass of m/z 315.0544 (Δppm = 2) against a theoretical m/z 315.0633 for C₁₉H₁₁NO₄. Key instrument parameters for reliable detection include:

| MALDI-ToF Parameter | Value |

|---|---|

| Laser energy | 500 μJ |

| Mass range | 50–1200 Da |

| Collision gas | Nitrogen |

| Declustering potential | -120 V |

Q & A

Q. How can researchers optimize synthetic pathways for Lettowianthine to improve yield and purity?

Methodological Answer:

- Step 1: Reaction Condition Screening

Test solvents (e.g., ethanol, dichloromethane), temperatures (25–80°C), and catalysts (e.g., Lewis acids) to identify optimal parameters for key steps like the Bischler-Napieralski cyclization . - Step 2: Intermediate Characterization

Use NMR (<sup>1</sup>H, <sup>13</sup>C) and HPLC to monitor intermediate stability and purity during synthesis . - Step 3: Purification Protocol Refinement

Compare column chromatography vs. recrystallization for final product isolation. Track yield and enantiomeric excess (EE) using chiral HPLC.

Q. What analytical techniques are critical for validating this compound’s structural identity?

Methodological Answer:

- Core Techniques:

- Supplementary Methods:

- X-ray crystallography for absolute configuration determination.

- IR spectroscopy to validate functional groups (e.g., carbonyl stretches at ~1700 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported pharmacological activity across studies?

Methodological Answer:

- Approach 1: Dose-Response Analysis

Replicate assays (e.g., cytotoxicity IC50) under standardized conditions (cell lines, incubation time) to isolate confounding variables . - Approach 2: Mechanistic Profiling

Use kinase inhibition panels or transcriptomics to identify off-target effects that may explain divergent results . - Approach 3: Meta-Analysis

Apply statistical models (e.g., random-effects) to aggregate data from independent studies, accounting for batch effects .

Q. What strategies resolve regioselectivity challenges in this compound’s total synthesis?

Methodological Answer:

- Strategy 1: Protecting Group Engineering

Use orthogonal protections (e.g., TBS for hydroxyl groups) to direct cyclization regiochemistry . - Strategy 2: Computational Modeling

Employ DFT calculations (e.g., Gaussian 16) to predict transition-state energies for competing pathways . - Strategy 3: Directed Evolution

Screen enzyme libraries (e.g., cytochrome P450 variants) for selective oxidative transformations .

Q. How can researchers ensure reproducibility in this compound’s bioactivity studies?

Methodological Answer:

- Guideline 1: Detailed Experimental Reporting

Document cell culture conditions (passage number, media serum lot), compound solubility (DMSO concentration), and assay endpoints . - Guideline 2: Negative Controls

Include vehicle-only controls and reference inhibitors (e.g., staurosporine for kinase assays) to validate signal specificity . - Guideline 3: Open Data Sharing

Deposit raw spectra, assay plate maps, and statistical code in repositories like Zenodo or Figshare .

Methodological Frameworks

3.1 Designing cross-disciplinary studies for this compound’s mechanism of action

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.